molecular formula C19H17ClN2O3 B2662844 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride CAS No. 2418595-74-9

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride

Cat. No. B2662844
M. Wt: 356.81
InChI Key: DWKAPJLKBPKRHW-SSPJITILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C19H17ClN2O3 and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Potential Applications

  • An efficient asymmetric synthesis of a compound with potential for treating human papillomavirus infections highlights the importance of asymmetric reductive amination. This technique could be relevant for synthesizing chiral versions of complex molecules, including "N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide; hydrochloride" for research purposes (Boggs et al., 2007).

Antimicrobial Activity

  • Synthesis and characterization of compounds for antimicrobial evaluation provide a foundation for developing new antimicrobial agents. Such studies underscore the potential of complex molecules in combating microbial infections and could inform research on similar compounds (Talupur et al., 2021).

Biochemical Labeling Reagents

  • Research into dimeric derivatives of undecagold cluster complex for labeling biological macromolecules emphasizes the utility of functionalized compounds in biochemical research, including microscopy and spectroscopy (Yang & Frey, 1984).

Chemical Modeling and Spectroscopic Investigations

  • Studies on the reactivity of phenyliodonium ylide with amino compounds for the synthesis of indanedione 2-carboxamido compounds reveal methods for creating new pharmacophores. These methods could be applicable in the design and synthesis of novel compounds for research in anticancer agents (Spagou et al., 2005).

Synthetic Methodologies for Research Chemicals

  • The synthesis and characterization of new compounds, as seen in studies of "research chemicals," provide insights into synthetic methodologies and analytical techniques. These approaches are crucial for the development and study of new molecules with potential applications in scientific research (McLaughlin et al., 2016).

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3.ClH/c20-17-13-7-3-1-5-11(13)10-15(17)21-18(22)14-9-12-6-2-4-8-16(12)24-19(14)23;/h1-9,15,17H,10,20H2,(H,21,22);1H/t15-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKAPJLKBPKRHW-SSPJITILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-oxochromene-3-carboxamide;hydrochloride

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